Indium(III) sulfate

Catalog No.
S1507198
CAS No.
13464-82-9
M.F
H2InO4S
M. Wt
212.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium(III) sulfate

CAS Number

13464-82-9

Product Name

Indium(III) sulfate

IUPAC Name

bis(2,2-dioxo-1,3,2,4-dioxathiaindigetan-4-yl) sulfate

Molecular Formula

H2InO4S

Molecular Weight

212.90 g/mol

InChI

InChI=1S/In.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

RODAKIFYLYKDTD-UHFFFAOYSA-N

SMILES

O=S1(=O)O[In](O1)OS(=O)(=O)O[In]2OS(=O)(=O)O2

Canonical SMILES

OS(=O)(=O)O.[In]

Cell Culture and Biomaterial Research:

  • A 2023 study investigated the impact of indium(III) sulfate on the viability and behavior of human dermal fibroblasts on engineered surfaces. The research found that the presence of indium(III) sulfate decreased cell viability and altered cell morphology, suggesting potential negative effects on cell function []. This highlights the importance of considering potential environmental contaminants when studying cell behavior on various surfaces.

Environmental Science and Toxicology:

  • Indium(III) sulfate can be used as a reference standard in studies evaluating the environmental impact of indium and its compounds. By comparing the behavior of indium(III) sulfate in various environmental conditions with other indium compounds, researchers can gain insights into the potential environmental risks associated with different forms of indium [].

Material Science and Electrochemistry:

  • In some research settings, indium(III) sulfate serves as a precursor for the synthesis of other indium-based materials. For instance, it can be used to prepare indium oxide thin films, which have potential applications in solar cells and transparent electronics. Additionally, indium(III) sulfate is sometimes employed in electroplating processes involving indium metal deposition.

Indium(III) sulfate, with the chemical formula In2(SO4)3\text{In}_2(\text{SO}_4)_3, is a sulfate salt of indium, a post-transition metal. This compound can exist in various hydrated forms, including anhydrous, pentahydrate, and nonahydrate. Indium(III) sulfate typically appears as a white-gray, odorless powder or as monoclinic crystals. It is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water . The compound is notable for its unique properties among metal sulfates, particularly its ability to form stable complexes in solution.

Indium(III) sulfate is considered a moderately toxic compound. It can cause irritation upon contact with skin and eyes, and inhalation may irritate the respiratory system []. Due to its indium content, ingestion can be harmful. Proper personal protective equipment (PPE) should be worn when handling this compound [].

Data:

  • LD50 (oral, rat): >2000 mg/kg [] (LD50 refers to the dose lethal to 50% of a test population)

  • Formation from Indium and Sulfuric Acid: Indium metal, indium oxide, or indium carbonate reacts with sulfuric acid to yield indium sulfate. An excess of sulfuric acid is necessary to prevent the formation of insoluble basic salts .
    In+3H2SO4In2(SO4)3+3H2\text{In}+3\text{H}_2\text{SO}_4\rightarrow \text{In}_2(\text{SO}_4)_3+3\text{H}_2
  • Decomposition: Upon heating to temperatures above 710 K (437 °C), indium(III) sulfate decomposes to produce indium oxide and sulfur trioxide vapor .
    In2(SO4)3In2O3+3SO3\text{In}_2(\text{SO}_4)_3\rightarrow \text{In}_2\text{O}_3+3\text{SO}_3
  • Complex Formation: In aqueous solutions, indium ions can form complexes with water and sulfate ions, exhibiting rapid exchange rates that complicate detection methods like nuclear magnetic resonance (NMR) .

Indium(III) sulfate has been studied for its biological activity, particularly its antimicrobial properties. Research indicates that indium(III) complexes demonstrate effectiveness against various microorganisms, suggesting potential applications in medical and biological fields . Additionally, there are indications that indium compounds may have roles in dietary supplements and health products aimed at enhancing mineral absorption and lowering blood pressure .

The synthesis of indium(III) sulfate can be accomplished through several methods:

  • Direct Reaction with Sulfuric Acid: The most common method involves reacting indium metal or its oxides with concentrated sulfuric acid under controlled conditions to produce the sulfate salt .
  • Crystallization: Indium sulfate can also be crystallized from a dilute aqueous solution of sulfuric acid by adding ethanol to facilitate the formation of basic salts.
  • Industrial Production: In industrial settings, a more controlled approach is employed where indium metal or its compounds are reacted with sulfuric acid, followed by purification and crystallization processes to obtain the desired hydrate form .

Indium(III) sulfate has several applications across different fields:

  • Chemical Synthesis: It serves as a precursor for other indium-containing compounds used in various chemical syntheses.
  • Electroplating: The compound acts as a hardening agent in gold electroplating baths .
  • Material Science: Indium(III) sulfate is utilized in the production of semiconductor materials like copper indium selenide.
  • Biomedical

Studies on the interactions of indium(III) sulfate with other substances indicate that it can form various complexes in solution. The formation of these complexes is influenced by factors such as temperature and concentration. For instance, higher temperatures favor the formation of sulfate complexes, which can significantly alter the behavior of indium ions in solution . Additionally, research into its effects on biological systems highlights both therapeutic potentials and allergenic responses in sensitive individuals .

Indium(III) sulfate shares similarities with other metal sulfates but possesses unique characteristics that distinguish it:

CompoundFormulaUnique Features
Indium(III) chlorideInCl3\text{InCl}_3Forms stable coordination complexes; used in organic synthesis.
Indium(III) nitrateIn NO3)3\text{In NO}_3)_3Soluble in water; used in electronics and optics.
Antimony(III) sulfateSb2(SO4)3\text{Sb}_2(\text{SO}_4)_3Similar structure; used in flame retardants.
Bismuth(III) acetateBi OAc 3\text{Bi OAc }_3Exhibits antibacterial properties; used in pharmaceuticals.

Indium(III) sulfate is unique due to its specific hydration states and complex formation capabilities, which are less common among other metal sulfates. Its hygroscopic nature and ability to form stable aqueous complexes also set it apart from similar compounds .

The discovery of indium in 1863 by German chemists Ferdinand Reich and Hieronymus Theodor Richter marked the beginning of research into its compounds. While investigating zinc ores, they identified a distinctive indigo-blue spectral line, leading to the isolation of indium metal. The subsequent exploration of indium’s chemistry revealed its propensity to form stable sulfates, with indium(III) sulfate emerging as a key compound due to its unique coordination chemistry and solubility properties.

Early synthesis methods involved reacting indium metal, oxide (In₂O₃), or carbonate (In₂(CO₃)₃) with concentrated sulfuric acid. A critical challenge was avoiding the formation of insoluble basic salts, necessitating an excess of acid. By the mid-20th century, industrial processes such as electrolysis of indium metal in sulfuric acid solutions were developed to produce high-purity indium sulfate.

Evolution of Research Interest in Indium Compounds

Initial interest in indium compounds centered on their metallurgical applications, particularly in low-melting-point alloys. However, the late 20th century saw a shift toward electronic and optoelectronic uses, driven by the demand for transparent conductive oxides like indium tin oxide (ITO). Indium(III) sulfate gained prominence as a precursor for synthesizing indium-based materials, fostering research into its structural and reactive properties.

Current Research Landscape and Scientific Significance

Today, indium(III) sulfate is integral to advanced technologies, including thin-film photovoltaics, electroplating, and semiconductor manufacturing. Recent studies focus on its role in forming coordination complexes, such as the layer-structured compound (2,2′-bipy)In₂(OH)₂(H₂O)₂, which exhibits unique catalytic and electronic properties.

Metal-Acid Reaction Pathways

The most straightforward method for synthesizing indium(III) sulfate involves the direct reaction of indium metal with sulfuric acid. This exothermic process proceeds according to the equation:
$$
2 \, \text{In} + 6 \, \text{H}2\text{SO}4 \rightarrow \text{In}2(\text{SO}4)3 + 3 \, \text{SO}2 + 6 \, \text{H}_2\text{O}
$$
An excess of concentrated sulfuric acid (typically ≥18 M) is required to prevent the formation of insoluble basic salts such as InOHSO₄·2H₂O [1] [3] [4]. Industrial variants of this method often use powdered indium to increase surface area and reaction efficiency. The reaction temperature is maintained between 80–100°C to balance reaction kinetics and safety considerations [3].

Oxide, Carbonate, and Hydroxide Conversion Methods

Alternative starting materials include indium oxide (In₂O₃), carbonate (In₂(CO₃)₃), and hydroxide (In(OH)₃). These precursors react with sulfuric acid under reflux conditions:
$$
\text{In}2\text{O}3 + 3 \, \text{H}2\text{SO}4 \rightarrow \text{In}2(\text{SO}4)3 + 3 \, \text{H}2\text{O}
$$
Carbonate and hydroxide conversions follow analogous stoichiometry, with carbonate reactions producing CO₂ gas as a byproduct [4] . These methods require precise pH control (pH < 3.4) to avoid precipitation of basic salts, achieved through continuous acid addition and agitation [1].

Advanced Synthesis Techniques

Anhydrous Form Production Methodologies

Anhydrous In₂(SO₄)₃ is produced via high-temperature chemical transport using chlorine gas:
$$
\text{In}2(\text{SO}4)3(s) + 3 \, \text{Cl}2(g) \xrightarrow{848 \, \text{K}} 2 \, \text{InCl}3(g) + 3 \, \text{SO}3(g)
$$
The gaseous products recombine upon cooling, yielding phase-pure monoclinic crystals with lattice parameters a = 8.570 Å, b = 8.908 Å, and c = 12.052 Å [1]. Alternative approaches involve dehydrating hydrated salts under dynamic vacuum (10⁻³ mbar) at 200°C for 24 hours .

Hydrated Salt Synthesis Approaches

The nonahydrate (In₂(SO₄)₃·9H₂O) is synthesized through controlled crystallization from aqueous solutions. A standard protocol involves:

  • Dissolving 0.05 M In₂(SO₄)₃ in deionized water
  • Adding 2:1 volumetric excess of ethanol
  • Seeding with microcrystals and aging at 4°C for 3–4 weeks [1]

This method produces large monoclinic crystals with unit cell dimensions a = 6.06 Å, b = 7.89 Å, c = 12.66 Å, and β = 107.5° [1]. Hydration state can be modulated by varying the ethanol-water ratio and evaporation rate.

Table 1: Comparison of Hydrated vs. Anhydrous Synthesis Parameters

ParameterHydrated FormAnhydrous Form
Temperature4–25°C200–848°C
Solvent SystemH₂O/EtOHChlorine atmosphere
Crystallization Time21–28 days2–5 hours
Crystal SystemMonoclinicMonoclinic

Industrial-Scale Production Considerations

Commercial production of indium(III) sulfate employs continuous flow reactors with the following optimized parameters:

Table 2: Industrial Production Parameters

Process StageParameterValue
Acid ConcentrationH₂SO₄18–24 M
Reaction Temperature90 ± 5°C
Mixing Speed1200 RPM
CrystallizationEthanol addition rate5 L/min per 100 L batch
DryingVacuum oven temperature110°C

Industrial facilities prioritize material handling systems resistant to sulfuric acid corrosion, typically using glass-lined steel or PTFE-coated equipment [3] [5]. Post-synthesis processing includes centrifugal filtration and fluidized-bed drying to achieve uniform particle size distributions [4].

Purity Enhancement Strategies

High-purity indium sulfate (99.99–99.999%) requires multistage refinement:

  • Recrystallization: Sequential recrystallization from acidic aqueous solutions removes transition metal impurities .
  • Zone Refining: For 5N purity, molten zone refining under argon atmosphere reduces alkali metal content [5].
  • Ion Exchange: Chelating resins (e.g., Dowex M4195) selectively remove residual copper and iron ions [7].

Table 3: Purity Grades and Characterization Methods

Purity GradeIn₂(SO₄)₃ ContentAnalytical MethodKey Impurities
3N99.9%ICP-OESFe (200 ppm), Cu (150 ppm)
4N99.99%GD-MSPb (20 ppm), Zn (15 ppm)
5N99.999%SSMSAl (5 ppm), Si (3 ppm)

Advanced quality control employs Raman spectroscopy to verify sulfate coordination (characteristic peaks at 255 cm⁻¹ for In-O-S bonds) and X-ray diffraction for crystal phase validation [1] [5].

Indium(III) sulfate exhibits a complex crystallographic structure that has been extensively studied using X-ray diffraction techniques. The compound crystallizes in the monoclinic crystal system, which represents the most thermodynamically stable form at room temperature conditions [1] [2] [3] [4].

The primary monoclinic polymorph of indium(III) sulfate adopts unit cell parameters of a = 8.570 Å, b = 8.908 Å, and c = 12.0521 Å, with a β angle of 91.05° and four formula units per unit cell [1] [4]. This structure was determined through chemical transport methods using chlorine gas at elevated temperatures of 848 K. The space group assignment for this monoclinic form has been reported as either P2₁/n or C2/m, depending on the specific crystallization conditions and the presence of hydration water molecules [1] [2] [4].

A secondary crystallographic form has been identified with rhombohedral symmetry, characterized by space group R-3 and lattice parameters a = 8.44 Å, b = 8.44 Å, and c = 23.093 Å with α = 90°, β = 90°, and γ = 120° [1]. This alternative structural arrangement demonstrates the polymorphic nature of indium(III) sulfate, which can adopt different crystallographic configurations depending on synthesis conditions and thermal treatment.

The crystal structure determination reveals that indium(III) sulfate possesses a calculated density of 3.44 g/cm³, which is consistent with the experimentally measured specific gravity of 3.438 g/cc [2] [5]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere to form various hydrated species, including the common nonahydrate form In₂(SO₄)₃·9H₂O [2] [5] [4].

Structural analysis through powder X-ray diffraction has confirmed the monoclinic prism morphology, with the compound presenting as grayish-white crystals exhibiting characteristic diffraction patterns that allow for unambiguous identification [2] [3] [5]. The Miller indices have been systematically assigned through comparison with computed interplanar spacings, ensuring accurate structural characterization [6] [7].

Theoretical Modeling of Electronic Structure

The electronic structure of indium(III) sulfate has been investigated through comprehensive theoretical modeling approaches, primarily utilizing density functional theory (DFT) calculations to understand the fundamental quantum mechanical properties of the compound [8] [9] [10] [11] [12].

Ab initio calculations have been performed using various computational methods, including the Hartree-Fock level of theory and second-order Møller-Plesset perturbation theory with basis sets ranging from 6-31+G* to cc-pVTZ [8]. These calculations have revealed the global minimum structure of aqueous indium(III) species, providing insights into the coordination environment and bonding characteristics of the indium center [8].

The electronic structure calculations indicate that indium(III) sulfate exhibits semiconducting behavior with a calculated band gap of approximately 4.0 eV using hybrid density functional methods [10] [12]. The valence band is primarily composed of sulfur 3p orbitals with significant contributions from oxygen 2p orbitals of the sulfate groups, while the conduction band shows dominant indium 5s and 5p character [12].

Theoretical modeling has demonstrated that the In³⁺ ion in aqueous solution adopts an octahedral coordination geometry, forming the hexaaquaindium(III) complex [In(OH₂)₆]³⁺ with Oh symmetry [8]. The computational studies have successfully reproduced experimental vibrational frequencies, with unscaled vibrational frequencies showing excellent agreement with Raman and infrared spectroscopic data [8].

The electronic structure calculations have also revealed the formation of stable indium-sulfate complexes in solution, including In(H₂O)₅(SO₄)⁺ and In(H₂O)₄(SO₄)₂⁻ species [1] [4] [8]. These complexes exhibit unique electronic properties, with the sulfate coordination causing significant perturbations in the electronic density distribution around the indium center [8].

Density functional theory calculations using the B3LYP functional have provided detailed information about the molecular orbital composition and electronic transitions responsible for the optical properties of indium(III) sulfate [10] [12]. The calculations predict wide optical band gaps of 4.86 eV for certain indium sulfate derivatives, which are consistent with experimental UV-visible absorption measurements [10].

Computational Approaches to Reactivity Prediction

Advanced computational methodologies have been developed to predict the chemical reactivity and reaction pathways of indium(III) sulfate under various conditions. These approaches combine quantum mechanical calculations with classical molecular dynamics simulations to provide comprehensive insights into the compound's behavior [13] [14] [15] [16] [17].

Molecular dynamics simulations have been employed to study the structural and dynamical properties of indium-containing systems, utilizing effective potential functions that account for two-body and three-body interactions [16]. The computational approach incorporates atomic-size effects, charge-charge interactions, charge-dipole interactions, and dipole-dipole interactions to accurately model the complex bonding environment in indium(III) sulfate systems [16].

The reactivity prediction models utilize a combination of Structure-Activity Relationships (SAR), Linear Free Energy Relationships (LFER), and Perturbed Molecular Orbital (PMO) theory to estimate chemical reactivity parameters [17]. These mechanistic perturbation models have been calibrated using extensive databases of experimental data, including more than 5,000 light absorption spectra and 4,500 ionization pKa values [17].

Computational studies have focused on the electrochemical behavior of indium(III) sulfate, particularly in electrodeposition processes. The calculations predict diffusion coefficients of 7.31 × 10⁻⁹ cm²/s for In³⁺ ions in sulfate solutions, which is consistent with experimental electrochemical measurements [14]. The charge transfer coefficient has been computationally determined to be 0.116, indicating the irreversible nature of the electrodeposition process [14].

Ab initio molecular dynamics simulations have been conducted to investigate the structural phase transitions and thermal decomposition pathways of indium-containing compounds [18]. These calculations provide detailed information about the atomic-scale mechanisms responsible for the thermal stability and decomposition behavior of indium(III) sulfate at elevated temperatures [18].

The computational approaches have also been extended to predict the catalytic properties of indium(III) sulfate in various chemical reactions. Density functional theory calculations have been used to model the electronic structure and reactivity of indium sulfate complexes, particularly focusing on their potential applications in photocatalytic CO₂ reduction and other environmentally important reactions [19].

Quantum chemical calculations have revealed the ambiphilic nature of indium centers in sulfate complexes, which can act as both Lewis acids and Lewis bases depending on the coordination environment [20]. This dual reactivity has been exploited in computational studies to design new catalytic systems for selective carbon-carbon bond formation reactions [20].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

212.8712585 g/mol

Monoisotopic Mass

212.8712585 g/mol

Heavy Atom Count

6

UNII

514CE39CG4

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 60 of 70 companies with hazard statement code(s):;
H315 (93.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13464-82-9

Wikipedia

Indium(III) sulfate
Indium(III)_sulfate

General Manufacturing Information

Sulfuric acid, indium(3+) salt (3:2): ACTIVE

Dates

Last modified: 08-15-2023

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